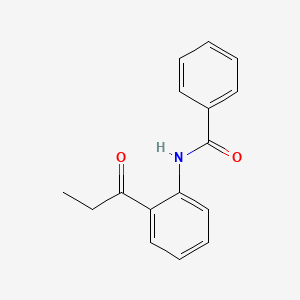
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various fields of research.
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique structure and properties. It can be used as a building block in the synthesis of other compounds and as a ligand in the synthesis of metal complexes. However, one of the limitations of using this compound is its cost and availability.
Future Directions
There are several future directions for the study of 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is the synthesis of new derivatives of this compound with improved properties and potential applications. Another direction is the study of the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, the study of the toxicity and safety of this compound is also an important future direction.
Synthesis Methods
The synthesis of 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves several steps. The first step is the reaction of 2-fluorobenzoyl chloride with tert-butylamine to form 2-fluorobenzoyl tert-butylamide. The second step is the reaction of 2-fluorobenzoyl tert-butylamide with trifluoroacetic anhydride to form 2-fluorobenzoyl tert-butyltrifluoroacetamide. The third step is the reaction of 2-fluorobenzoyl tert-butyltrifluoroacetamide with hydrazine hydrate to form 5-tert-butyl-1-(2-fluorobenzoyl)hydrazine. The final step is the reaction of 5-tert-butyl-1-(2-fluorobenzoyl)hydrazine with ethyl acetoacetate to form 5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Scientific Research Applications
5-tert-butyl-1-(2-fluorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various fields of scientific research. It has been used as a building block in the synthesis of other compounds, such as pyrazolopyridine derivatives and pyrazolylpyridazine derivatives. It has also been used as a ligand in the synthesis of metal complexes. In addition, this compound has been studied for its potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O2/c1-13(2,3)14(23)8-11(15(17,18)19)20-21(14)12(22)9-6-4-5-7-10(9)16/h4-7,23H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJLIATPYBMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![(3R*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5458813.png)
![3-methyl-7-[2-(2-pyridinyl)ethyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458816.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)

![ethyl 2-acetyl-3-{4-[(dimethylamino)methylene]-5-oxo-4,5-dihydro-2-furanyl}acrylate](/img/structure/B5458862.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5458888.png)
![4,6-dimethyl-2-[(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinonitrile](/img/structure/B5458889.png)

![3-allyl-5-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5458898.png)
![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5458908.png)